3-Bromo-4-isobutoxy-5-nitrobenzaldehyde

Lipophilicity ADME Lead optimisation

For SAR programs, sourcing the precise 3,4,5-trisubstituted pattern is critical. Bromination of des-bromo precursors yields the wrong regioisomer. This pre-assembled scaffold provides three orthogonal handles: Br (Suzuki/Buchwald), NO₂ (reduction to amine), and CHO (reductive amination). The γ-branched isobutoxy group remains inert during diversification, avoiding the O-demethylation risk of methoxy analogs. Essential for building Febuxostat-related chemotypes and permeability-optimized probes.

Molecular Formula C11H12BrNO4
Molecular Weight 302.12 g/mol
Cat. No. B13712428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-isobutoxy-5-nitrobenzaldehyde
Molecular FormulaC11H12BrNO4
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-]
InChIInChI=1S/C11H12BrNO4/c1-7(2)6-17-11-9(12)3-8(5-14)4-10(11)13(15)16/h3-5,7H,6H2,1-2H3
InChIKeyBVQVMRJXCFPDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-isobutoxy-5-nitrobenzaldehyde Baseline Profile


3-Bromo-4-isobutoxy-5-nitrobenzaldehyde (molecular formula C₁₁H₁₂BrNO₄; theoretical molecular weight approximately 302.12 g/mol) is a polyfunctional aromatic aldehyde belonging to the class of trisubstituted nitrobenzaldehydes [1]. Its benzaldehyde core carries three chemically orthogonal substituents at the 3-, 4-, and 5-positions: a bromine atom (halogen, cross-coupling handle), an isobutoxy group (branched alkyl ether, lipophilicity modulator), and a nitro group (strong electron-withdrawing group, reducible to amine). This substitution pattern creates a scaffold with three distinct vectors for sequential derivatisation – electrophilic aromatic substitution at the aldehyde-ortho positions, transition-metal-catalysed coupling at the bromo site, and reductive transformations at the nitro group – within a single, compact aromatic framework. Unlike many mono- or disubstituted benzaldehyde intermediates that offer only one or two synthetic handles, the fully differentiated 3,4,5-trisubstituted architecture enables convergent synthetic strategies where the order of functional group manipulation can be programmed independently [2].

1 Three orthogonal handles (Br, NO₂, CHO) enable programmable sequential derivatization
2 Pre-installed 3-bromo group eliminates regioselectivity risk during building block assembly
3 Isobutoxy group remains stable under standard cross-coupling and mild reductive conditions

Why Analogs Cannot Replace 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde


Within the family of nitrobenzaldehyde building blocks, simple substitution of the 4-position alkoxy group (e.g., replacing isobutoxy with methoxy or hydroxy) or omission of the 3-bromo substituent introduces non-trivial changes in lipophilicity, steric environment, electronic character, and synthetic versatility that cascade through multi-step sequences. The isobutoxy moiety is not merely a placeholder: its γ-branched architecture has been shown in benzodiazepine receptor (BzR) ligand series to confer substantially different affinity compared to β-branched (sec-butoxy) or linear (n-butoxy) analogs, with isobutoxy derivatives achieving an IC₅₀ of 93 nM versus 471 nM for sec-butoxy and 358 nM for tert-butyl ketone congeners [1]. This demonstrates that the branching pattern of the 4-alkoxy group is a pharmacophoric determinant, not a passive solubilising tag. Simultaneously, the 3-bromo substituent provides a Pd-catalysed cross-coupling exit vector that is absent in des-bromo analogs such as 4-isobutoxy-3-nitrobenzaldehyde (CAS 640767-99-3) or 3-isobutoxy-4-nitrobenzaldehyde. Procuring a des-bromo or methoxy analog and attempting late-stage bromination introduces a regiochemical risk: bromination of deactivated aromatics such as 3-nitrobenzaldehyde proceeds to give the 5-bromo isomer in 92% yield under optimised NBS/H₂SO₄ conditions [2], meaning that the 3,4,5-substitution pattern of the target compound cannot be reliably accessed by electrophilic bromination of a simpler precursor. The combination of bromo, isobutoxy, and nitro groups in a single pre-assembled entity therefore represents a unique and non-trivial synthetic convergence point.

Alkoxy branching specificity
Isobutoxy γ-branching may influence target recognition; linear or β-branched alkoxy analogs may not reproduce interaction profiles reported for isobutoxy-containing ligands.
Regiochemical access
Des-bromo precursors cannot be selectively brominated at the 3-position; electrophilic bromination of 4-alkoxy-3-nitrobenzaldehyde is expected at the 2- or 6-position, not the required 3-position.
Ether stability mismatch
Methoxy analog may undergo demethylation under Lewis acid or Pd-coupling conditions; isobutoxy ether provides broader reaction compatibility before intentional deprotection.

3-Bromo-4-isobutoxy-5-nitrobenzaldehyde Quantitative Differentiation


Computed logP: Isobutoxy vs. Hydroxy and Methoxy Analogs

The 4-isobutoxy substituent confers substantially higher computed lipophilicity compared to the corresponding 4-hydroxy or 4-methoxy analogs. The target compound has an estimated XlogP of approximately 3.2–3.5 (based on fragment contributions), whereas the 4-hydroxy analog (3-bromo-4-hydroxy-5-nitrobenzaldehyde, CAS 98555-49-8) exhibits markedly lower lipophilicity due to the hydrogen-bond-donating phenolic –OH group, and the 4-methoxy analog (3-bromo-4-methoxy-5-nitrobenzaldehyde, CAS 1379344-63-4) occupies an intermediate position with an estimated logP approximately 1.0–1.5 units lower . This logP differential translates into predicted differences in passive membrane permeability of approximately 3- to 10-fold (based on the logP-permeability correlation for neutral compounds), making the isobutoxy derivative the preferred choice when higher membrane partitioning or organic-phase solubility is required in a synthetic or biological sequence [1].

Computed logP comparison
Class-level
ΔlogP +1.4 to +1.7 vs 4-hydroxy analog
Higher logP may support passive membrane permeability or organic-phase solubility studies
Computed logP; experimental logP not available for this compound
Lipophilicity ADME Lead optimisation

Regiochemical Certainty with Pre-Installed 3-Bromo Group

The 3-bromo substituent in 3-bromo-4-isobutoxy-5-nitrobenzaldehyde occupies a position that cannot be accessed by direct electrophilic bromination of the corresponding des-bromo precursor. Under the established NBS/H₂SO₄ protocol for deactivated aromatics, bromination of 3-nitrobenzaldehyde yields exclusively 3-bromo-5-nitrobenzaldehyde (CAS 355134-13-3) in 92% isolated yield [1]. When the 4-position is already substituted with an isobutoxy group (as in 4-isobutoxy-3-nitrobenzaldehyde, CAS 640767-99-3), the electron-donating alkoxy group activates the ring but directs incoming electrophiles to the ortho and para positions relative to itself – i.e., the 2- and 6-positions, not the 3-position. Consequently, the 3-bromo-4-isobutoxy-5-nitro substitution pattern is synthetically orthogonal: the bromine atom must be installed either before introduction of the isobutoxy group or via a pre-functionalised starting material (e.g., 3-bromo-4-hydroxybenzaldehyde followed by O-alkylation) . Purchasing the pre-assembled trisubstituted building block eliminates two synthetic steps and avoids a regiochemical purification challenge that would otherwise require chromatographic separation of bromination isomers.

Regiochemical shortcut
Reported
Saves ≥2 synthetic steps; avoids chromatographic isomer separation
Pre-installed 3-Br eliminates regioselectivity challenges during building block assembly
Based on NBS/H₂SO₄ bromination of deactivated aromatics
Regioselectivity Cross-coupling Building block integrity

Isobutoxy γ-Branching: Affinity Advantage over β-Branched Analogs

In a systematic SAR study of alkoxy-substituted β-carboline ligands for the benzodiazepine receptor (BzR), the γ-branched isobutoxy derivative (compound 7) exhibited an IC₅₀ of 93 nM, representing approximately 5-fold higher affinity than the β-branched sec-butoxy analog (compound 6, IC₅₀ = 471 nM) and approximately 3.8-fold higher affinity than the tert-butyl ketone analog (compound 12, IC₅₀ = 358 nM) [1]. While this specific assay was performed on a β-carboline scaffold rather than a benzaldehyde series, the underlying pharmacophoric principle – that the steric presentation of the branched alkoxy group governs recognition by a protein binding pocket – is generalisable to any target where the 4-alkoxy substituent projects into a sterically sensitive sub-pocket. The isobutoxy group's γ-branching creates a distinct conformational ensemble at the ether oxygen, affecting both the spatial reach of the terminal methyl groups and the rotational freedom of the alkoxy chain, which cannot be replicated by methoxy, ethoxy, n-propoxy, or sec-butoxy substituents [2]. For programs exploring SAR around 4-alkoxy-3-bromo-5-nitrobenzaldehyde scaffolds, procurement of the isobutoxy variant is essential to probe this branching-dependent binding effect.

Isobutoxy binding advantage
Reported
IC₅₀ 93 nM vs 471 nM (sec-butoxy)
γ-Branching may offer higher target engagement in alkoxy SAR studies
Data from β-carboline BzR binding; scaffold applicability requires verification
Structure-activity relationship Alkoxy branching Drug design

Three Orthogonal Handles for Convergent Library Synthesis

3-Bromo-4-isobutoxy-5-nitrobenzaldehyde possesses three functional groups that can be addressed sequentially under mutually compatible conditions without protecting group interference: (i) the aryl bromide undergoes Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling (typical Pd(PPh₃)₄ or Pd₂(dba)₃ catalysis, 60–100 °C, aqueous base); (ii) the nitro group can be reduced to the corresponding aniline (H₂/Pd-C, SnCl₂/HCl, or Fe/NH₄Cl) without affecting the aldehyde when conducted under controlled conditions; and (iii) the aldehyde undergoes reductive amination, Grignard addition, or Knoevenagel condensation independently [1]. In contrast, the simplest comparator lacking the 4-isobutoxy group – 3-bromo-5-nitrobenzaldehyde (CAS 355134-13-3) – provides only two synthetic handles (Br and NO₂/CHO) and lacks the lipophilic modulation point. The methoxy analog (3-bromo-4-methoxy-5-nitrobenzaldehyde) is susceptible to demethylation under Lewis acidic or nucleophilic conditions (e.g., BBr₃, AlCl₃, or hot HBr), which can compromise downstream synthetic sequences. The isobutoxy ether is significantly more resistant to acidic cleavage than a methyl ether but can be removed under stronger conditions (concentrated HBr or BBr₃ at elevated temperature) if a late-stage deprotection is desired [2]. This graded stability profile offers synthetic chemists a broader window of compatible reaction conditions.

Orthogonal functional handles
Class-level
3 handles: Br (coupling), NO₂ (reduction), CHO (condensation)
Enables convergent library synthesis with multiple diversification points
Isobutoxy group stable under Pd catalysis and mild reduction; methoxy risk demethylation
Parallel synthesis DNA-encoded libraries Fragment-based drug discovery

Procurement Scenarios for 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde


Medicinal Chemistry: Probing 4-Alkoxy Branching SAR

For medicinal chemistry programs exploring the structure-activity relationship (SAR) of trisubstituted benzaldehyde-based lead compounds, 3-bromo-4-isobutoxy-5-nitrobenzaldehyde serves as the critical γ-branched alkoxy reference point. Precedent from BzR ligand series demonstrates that isobutoxy substitution confers a ~5-fold affinity advantage over β-branched (sec-butoxy) analogs (IC₅₀ 93 nM vs. 471 nM) . Procurement of this specific compound alongside the methoxy, hydroxy, and des-bromo controls enables systematic deconvolution of the contributions of alkoxy branching, H-bonding capacity, and bromine-mediated electronic effects to target binding. In this context, generic substitution with the cheaper methoxy analog would miss the branching-dependent potency gain and could lead to a false-negative conclusion about scaffold tractability.

Parallel Library Synthesis with Trisubstituted Benzaldehyde Cores

The compound is optimally deployed as a central building block in parallel or combinatorial library synthesis where diversification at three independent positions is desired. The 3-bromo group enables Pd-catalysed diversification with commercial boronic acids or amines (Suzuki or Buchwald-Hartwig), the 5-nitro group can be reduced to an amine for subsequent amide coupling or sulfonamide formation, and the aldehyde participates in reductive amination or Knoevenagel condensation to introduce a third diversity element [4]. The isobutoxy group remains inert throughout all three diversification steps under standard conditions (aqueous base, Pd catalysis, mild reducing agents) [3], making this compound a superior choice over the methoxy analog, which risks O-demethylation during library synthesis.

Febuxostat-Related Impurity and XO Inhibitor Intermediates

The 3-bromo-4-isobutoxyphenyl substructure is a key motif in Febuxostat impurity and intermediate chemistry, with compounds such as 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 144060-40-2) serving as reference impurities (Febuxostat Impurity D / 3-Descyano 3-Bromo-febuxostat) . 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde provides a functionalised entry point to this chemotype via aldehyde homologation and subsequent heterocycle construction, with the 5-nitro group offering an additional handle for further elaboration or conversion to a cyano group via Sandmeyer-type chemistry. For analytical reference standard programs and process chemistry impurity profiling, this compound represents a strategically positioned intermediate.

Chemical Biology Probes with Tuned Lipophilicity for Cell Penetration

When developing chemical biology probes based on the nitrobenzaldehyde scaffold, the estimated logP differential of +1.0 to +1.7 relative to hydroxy and methoxy analogs translates into a predicted 3- to 10-fold enhancement in passive membrane permeability based on established logP-permeability correlations for neutral small molecules [4]. This makes the isobutoxy derivative the preferred procurement choice for cellular target engagement assays, phenotypic screening, or any application where intracellular target access is required. The alternative approach – purchasing the hydroxy analog and performing a post-synthesis O-alkylation – adds a synthetic step and risks aldehyde oxidation or nitro group reduction under alkylation conditions.

Application
Selection Property
Validation Focus
Alkoxy branching SAR studies
Isobutoxy γ-branching motif for target recognition profiling
Compare affinity shifts across alkoxy variants under standardized conditions
Parallel library diversification
Three orthogonal handles for independent derivatization
Verify reaction compatibility and handle orthogonality under library synthesis conditions
Xanthine oxidase inhibitor intermediate studies
Bromo-isobutoxyphenyl motif as synthetic entry point
Heterocycle construction and impurity profiling for related chemotypes
Cell-permeable probe development
Elevated logP for passive membrane diffusion
Intracellular target engagement assays under standard cell-culture conditions
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